2-[3,5-Dichloro-4-(6-oxo-5-propan-2-ylidenepyridazin-3-yl)oxyphenyl]-3,5-dioxo-1,2,4-triazinane-6-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-[3,5-Dichloro-4-(6-oxo-5-propan-2-ylidenepyridazin-3-yl)oxyphenyl]-3,5-dioxo-1,2,4-triazinane-6-carbonitrile involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification systems.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
2-[3,5-Dichloro-4-(6-oxo-5-propan-2-ylidenepyridazin-3-yl)oxyphenyl]-3,5-dioxo-1,2,4-triazinane-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a model compound in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[3,5-Dichloro-4-(6-oxo-5-propan-2-ylidenepyridazin-3-yl)oxyphenyl]-3,5-dioxo-1,2,4-triazinane-6-carbonitrile involves its role as a thyroid hormone receptor beta agonist. It binds to the thyroid hormone receptor beta, leading to the activation of specific genes involved in lipid metabolism and inflammation reduction. This results in decreased liver inflammation and fibrosis, making it effective in the treatment of noncirrhotic nonalcoholic steatohepatitis .
Comparison with Similar Compounds
Similar compounds to 2-[3,5-Dichloro-4-(6-oxo-5-propan-2-ylidenepyridazin-3-yl)oxyphenyl]-3,5-dioxo-1,2,4-triazinane-6-carbonitrile include other thyroid hormone receptor agonists. Resmetirom is unique due to its high specificity for the thyroid hormone receptor beta, which minimizes side effects associated with thyroid hormone receptor alpha activation. Other similar compounds include:
MGL-3196: Another thyroid hormone receptor beta agonist with similar therapeutic applications.
Ethylnyl-2-cyano-2-(2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)hydrazono)acetylcarbamate: A compound with a similar structure but different functional groups.
Properties
Molecular Formula |
C17H12Cl2N6O4 |
---|---|
Molecular Weight |
435.2 g/mol |
IUPAC Name |
2-[3,5-dichloro-4-(6-oxo-5-propan-2-ylidenepyridazin-3-yl)oxyphenyl]-3,5-dioxo-1,2,4-triazinane-6-carbonitrile |
InChI |
InChI=1S/C17H12Cl2N6O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,12,24H,1-2H3,(H,21,27,28) |
InChI Key |
WRZKLASFSVLQTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=C(N=NC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(N3)C#N)Cl)C |
Origin of Product |
United States |
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